molecular formula C16H25NO5 B2760797 8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate CAS No. 849203-09-4

8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B2760797
CAS No.: 849203-09-4
M. Wt: 311.378
InChI Key: PXHKBKJQKDEHLN-UHFFFAOYSA-N
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Description

8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-oxo group and two ester substituents: a methyl ester at position 2 and a tert-butoxycarbonyl group at position 6. Its molecular formula is C₁₆H₂₅NO₅, and it is commonly utilized in organic synthesis and medicinal chemistry as a building block for complex molecules . The compound is commercially available (CAS: 1363210-32-5) and is noted for its high purity (>99%) in research applications .

Properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 4-oxo-8-azaspiro[4.5]decane-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-15(2,3)22-14(20)17-9-7-16(8-10-17)6-5-11(12(16)18)13(19)21-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHKBKJQKDEHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2=O)C(=O)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk custom synthesis and procurement processes to meet research demands .

Chemical Reactions Analysis

8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a drug candidate has been explored through various studies:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For example, derivatives of diazaspiro compounds have demonstrated the ability to induce apoptosis in prostate cancer cells (PC3 and DU145) with effective dose-dependent responses .
  • Antimicrobial Properties : The presence of the tert-butyl group may enhance the antimicrobial activity of this compound. Related derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into an effective antimicrobial agent .

Organic Synthesis

Due to its unique structure, 8-tert-butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate serves as a versatile building block in organic synthesis:

  • Synthesis of Novel Compounds : It can be utilized to synthesize new spirocyclic compounds with potential therapeutic applications. The reactivity of the carbonyl and carboxyl groups allows for various transformations, including oxidation and substitution reactions .

Enzyme Inhibition Studies

The compound has been investigated for its potential inhibitory effects on key enzymes related to diseases such as Alzheimer's:

  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. Investigating the interactions of this compound with acetylcholinesterase could lead to the development of new therapeutic agents .

Anticancer Efficacy

A study evaluated the effects of various diazaspiro compounds on prostate cancer cell lines. The results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with IC50 values suggesting effective doses for therapeutic use .

Antimicrobial Activity

In another investigation, derivatives similar to this compound were tested against common bacterial strains such as E. coli and S. aureus. The results indicated potent activity, reinforcing the potential for developing this compound into an antimicrobial agent .

Mechanism of Action

The mechanism of action of 8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through its ester and oxo functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate can be better understood by comparing it to analogous spirocyclic compounds. Key differences lie in substituent groups, ring saturation, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Features Applications/Findings
This compound (Target Compound) C₁₆H₂₅NO₅ Methyl ester (C2), tert-butyl ester (C8), 1-oxo group High steric hindrance from tert-butyl group; stable under standard storage Research intermediate for drug discovery; used in peptide mimetics
8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate C₁₇H₂₇N₂O₅ Ethyl ester (C3), tert-butyl ester (C8) Increased lipophilicity due to ethyl group; lower melting point (~100°C) Antibacterial agent research; higher metabolic stability compared to methyl analogs
8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate C₁₆H₂₃NO₄ Unsaturated dec-1-ene ring; no 1-oxo group Enhanced reactivity due to double bond; less stable at room temperature Explored in catalysis studies; prone to Diels-Alder reactions
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate C₂₂H₃₂N₂O₅ Benzyl group (C1), hydroxymethyl (C2) Improved solubility in polar solvents; hydroxyl enables functionalization Targeted for prodrug design; used in CNS-targeting molecules
1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester C₁₅H₂₃N₂O₅ Carboxylic acid (C4), tert-butyl ester (C8) Acidic functional group; forms salts with amines Investigated in ion-exchange chromatography; pH-dependent solubility

Key Findings from Comparative Analysis

Steric and Electronic Effects :

  • The tert-butyl group in the target compound provides steric protection to the ester moiety, enhancing stability against hydrolysis compared to compounds with smaller substituents (e.g., ethyl or methyl) .
  • The absence of a double bond in the target compound (vs. dec-1-ene analog) reduces reactivity, making it more suitable for long-term storage .

Biological Relevance :

  • Spiroacetals like 1,6-dioxaspiro[4.5]decane () are implicated in insect-plant interactions, but the target compound’s 1-oxo and ester groups likely redirect its bioactivity toward mammalian enzyme inhibition or receptor binding .

Synthetic Utility :

  • The hydroxymethyl variant () is more amenable to derivatization, whereas the target compound’s methyl and tert-butyl esters are optimized for stepwise deprotection in solid-phase synthesis .

Analytical Differentiation :

  • Mass spectrometry (MS) and GC-EAD () are critical for distinguishing these compounds. For example, the target compound’s molecular ion peak at m/z 295.37 (M+H⁺) differs significantly from analogs with ethyl or carboxylic acid groups .

Biological Activity

8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. With a molecular formula of C16H25NO5C_{16}H_{25}NO_5 and a molecular weight of approximately 311.37 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their functions. The mechanisms through which it exerts its effects are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Antioxidant Properties

Recent studies indicate that compounds with structural similarities to this compound exhibit significant antioxidant activity. For example, research on related compounds shows they can quench free radicals and protect cells from oxidative stress-induced damage. This suggests potential protective roles in neurodegenerative diseases and other conditions linked to oxidative stress .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cell lines while sparing normal cells. The specific pathways involved in this cytotoxicity are still being elucidated but may include the activation of caspase cascades and modulation of Bcl-2 family proteins .

Case Studies

  • Neuroprotective Effects : A study involving SH-SY5Y neuroblastoma cells demonstrated that compounds similar to this compound could protect against tert-butyl hydroperoxide-induced cell death by activating the ERK/MAPK and PI3K/Akt signaling pathways .
  • Anticancer Activity : In another study, derivatives of this compound were tested for their ability to inhibit tumor growth in animal models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for development as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityMechanism
This compound C16H25NO5C_{16}H_{25}NO_5Antioxidant, CytotoxicEnzyme inhibition, receptor modulation
tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane C15H23NO4C_{15}H_{23}NO_4AntioxidantFree radical scavenging
8-tert-butyl 2-methyl 8-azaspiro[4.5]decane C16H25NC_{16}H_{25}NCytotoxicApoptosis induction

Q & A

Q. How can computational tools guide the design of analogs with improved metabolic stability?

  • Methodological Answer : Apply ADMET prediction software (e.g., Schrödinger’s QikProp) to model CYP450 metabolism sites. Synthesize analogs with fluorinated or deuterated moieties at predicted metabolic hotspots and assess stability in hepatocyte microsomal assays .

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